9-Oxononanoic acid (9-ONA) is a medium-chain, nine-carbon dicarboxylic acid containing a ketone functional group at the ninth carbon. It is a prominent product of lipid peroxidation, particularly the oxidation of oleic acid by ozone. [, ] 9-ONA is also found naturally in various sources, including peanuts and grapes. [, ] In peanuts, 9-ONA is present as a glycerol-bound oxidized fatty acid (GOFA) and can participate in lipation reactions with protein-bound amino acids, forming neo-lipoproteins. [] In grapes, 9-ONA acts as a precursor to γ-nonalactone, a key aroma compound contributing to the dried/cooked fruits nuances in wines. [] 9-ONA is also a valuable building block in the synthesis of biopolymers. [, ]
5-Oxononanoic acid is a fatty acid derivative characterized by the presence of a ketone functional group at the fifth carbon of a nonanoic acid chain. This compound belongs to the class of oxo fatty acids, which are notable for their unique biochemical properties and potential applications in various fields, including biochemistry and materials science.
5-Oxononanoic acid can be obtained through the oxidation of nonanoic acid or its derivatives. It is also formed as a product in certain biological processes involving fatty acids, particularly during lipid metabolism.
5-Oxononanoic acid is classified under:
The synthesis of 5-Oxononanoic acid typically involves oxidation reactions. Common methods include:
In laboratory settings, 5-Oxonononanoic acid can be synthesized by dissolving nonanoic acid in dichloromethane and treating it with an oxidizing agent under controlled conditions. The reaction is monitored using thin-layer chromatography to ensure complete conversion to the desired product .
The molecular structure of 5-Oxononanoic acid features:
5-Oxononanoic acid participates in various chemical reactions typical of carboxylic acids and ketones:
For instance, when subjected to esterification with ethanol in the presence of sulfuric acid, 5-Oxonononanoic acid yields ethyl 5-oxononanoate along with water as a byproduct .
The mechanism of action for 5-Oxonononanoic acid primarily revolves around its role as a substrate in biochemical pathways:
Studies indicate that oxo fatty acids can modulate inflammatory responses and influence cell signaling due to their structural properties .
5-Oxonononanoic acid has several scientific uses:
5-Oxononanoic acid (5-ONA) is a 9-carbon keto fatty acid with a carbonyl group at the C5 position. This compound participates in diverse biochemical processes, ranging from microbial metabolism to oxidative stress responses and flavor compound formation. Its biosynthesis occurs through both enzymatic pathways in microorganisms and non-enzymatic pathways during lipid peroxidation.
Microorganisms enzymatically synthesize 5-oxononanoic acid through oxidative pathways involving fatty acids or amino acid precursors. Key enzymatic routes include:
Lipoxygenase-Catalyzed Oxidation: Analogous to 5-lipoxygenase (5-LO) action on arachidonic acid [5], microbial lipoxygenases oxidize linoleic acid (C18:2) to generate 9-hydroperoxyoctadecadienoic acid (9-HPODE). This undergoes β-oxidation or chain shortening to form 5-oxononanoic acid [2] [7]. This pathway requires divalent cations (Ca²⁺) and kinase-mediated enzyme activation [6].
ω-Oxidation Pathways: Cytochrome P450 enzymes (e.g., CYP4F3) catalyze the ω-oxidation of nonanoic acid, introducing a keto group at the C5 position via intermediate hydroxylation. This parallels the ω-oxidation of 5-oxo-ETE in neutrophils [1] [5].
Amino Acid-Derived Synthesis: 5-ONA can arise from 8-amino-7-oxononanoate (KAPA), a biotin biosynthesis intermediate. KAPA is hydrolyzed or deaminated to release 5-oxononanoic acid [8].
Table 1: Enzymatic Pathways for 5-Oxononanoic Acid Biosynthesis
Pathway Type | Key Enzymes | Precursors | Products |
---|---|---|---|
Lipoxygenase Oxidation | Lipoxygenases (e.g., ALOX15) | Linoleic acid | 5-Oxononanoic acid |
ω-Oxidation | Cytochrome P450 (e.g., CYP4F3) | Nonanoic acid | 5-ONA via hydroxy acids |
Amino Acid Metabolism | Hydrolases/Deaminases | 8-Amino-7-oxononanoate | 5-ONA + NH₃ |
Non-enzymatic lipid peroxidation represents a major source of 5-oxononanoic acid under oxidative stress. Key mechanisms include:
Radical-Mediated Formation: Reactive oxygen species (ROS) like hydroxyl radicals (HO•) abstract bis-allylic hydrogens from ω-6 polyunsaturated fatty acids (e.g., arachidonic acid). This generates lipid peroxyl radicals (LOO•) that fragment into aldehydes and keto acids like 5-ONA [3] [6]. Iron-dependent Fenton reactions amplify this process by converting lipid hydroperoxides (LOOH) to alkoxyl radicals (LO•) [6].
Connection to Inflammatory Mediators: 5-ONA structurally resembles 5-oxo-eicosatetraenoic acid (5-oxo-ETE), a potent eosinophil chemoattractant synthesized via 5-hydroxyeicosanoid dehydrogenase (5-HEDH) [1] [5]. While 5-oxo-ETE acts through the OXE receptor, 5-ONA may modulate similar pro-inflammatory pathways by covalently modifying proteins (e.g., forming Nϵ-(4-oxononanoyl)lysine adducts). These adducts are ligands for scavenger receptors like LOX-1, triggering monocyte chemoattractant protein-1 (MCP-1) expression in macrophages [10].
Oxidative Stress Amplification: 5-ONA further propagates oxidative damage by:
5-Oxononanoic acid is a direct precursor of γ-nonalactone, a potent aroma compound in wines and fruits:
Acid-Catalyzed Cyclization: Under acidic conditions (e.g., wine fermentation), 5-ONA tautomerizes to 4-oxononanoic acid, which undergoes NADPH-dependent reduction to 4-hydroxynonanoic acid. This hydroxy acid spontaneously lactonizes to γ-nonalactone [7]. Isotopic labelling studies confirm that ¹³C-labelled 4-oxononanoic acid incorporates into γ-nonalactone in wine [7].
Biological Reduction Pathways: Yeast enzymes (e.g., alcohol dehydrogenases) reduce 4-oxononanoic acid during fermentation. This explains elevated γ-nonalactone levels in botrytized wines, where lipid peroxidation precursors are abundant [7].
Lipid Peroxidation as Precursor Source: Linoleic acid peroxidation products (13-HPODE) fragment into 4-oxononanoic acid, directly linking oxidative stress to flavor compound biosynthesis [7] [12].
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